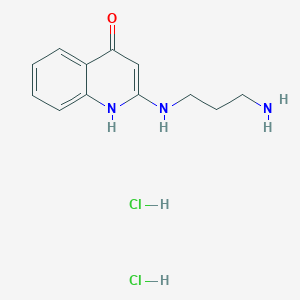

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Aminopropylamino)ethanol” is a laboratory chemical used in the synthesis of substances . It’s also known as "N-(2-Hydroxyethyl)trimethylenediamine" . It’s an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .

Molecular Structure Analysis

The molecular formula for “2-(3-Aminopropylamino)ethanol” is C5H14N2O . The molecular weight is 118.18 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Aminopropylamino)ethanol” include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Applications

Research demonstrates that derivatives of 2-quinolones, including compounds synthesized from 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride, exhibit antimicrobial and anti-inflammatory properties. These compounds have been synthesized and characterized, showing promising biological activity in preliminary screenings (Kumar, Fernandes, & Kumar, 2014).

Anticancer Activity

Several studies have focused on the anticancer potential of derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride. For instance, new anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity against cancer cells by interacting with DNA and inhibiting topoisomerase II, a key enzyme in DNA replication and cell division (Via, Gia, Gasparotto, & Ferlin, 2008).

Neurotropic Activity

The neurotropic activity of certain derivatives has been explored, with compounds demonstrating significant impact on motor activity in animal models. This suggests potential applications in treating neurological disorders or exploring neuropharmacological effects (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Photovoltaic and Electronic Applications

Derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride have been used in the development of organic–inorganic photodiodes, demonstrating the potential for applications in solar energy conversion and electronic devices. These studies highlight the versatility of quinoline derivatives in materials science, particularly in fabricating devices that exhibit photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mecanismo De Acción

Target of Action

The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .

Mode of Action

this compound interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .

Biochemical Pathways

The inhibition of DHODH by this compound affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .

Pharmacokinetics

The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .

Result of Action

The result of the action of this compound is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .

Action Environment

It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNLALQWJKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

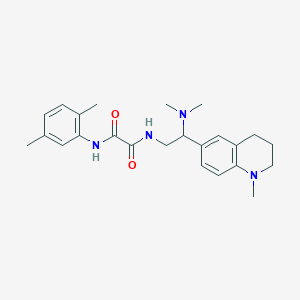

C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)

![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)